3-Azi-1-methoxybutylgalactopyranoside

Descripción general

Descripción

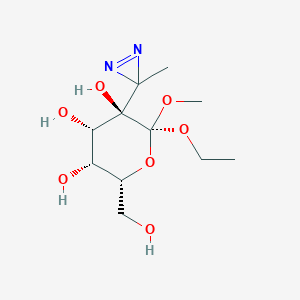

3-Azi-1-methoxybutylgalactopyranoside is a chemical compound with the molecular formula C11H20N2O7 and a molecular weight of 292.29 g/mol It is known for its unique structure, which includes a galactopyranoside moiety and an aziridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azi-1-methoxybutylgalactopyranoside typically involves the reaction of galactopyranoside derivatives with aziridine compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like trifluoroacetic acid to facilitate the reaction . The process may also involve protecting groups to ensure selective reactions at desired sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Azi-1-methoxybutylgalactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-Azi-1-methoxybutylgalactopyranoside has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic effects and as a probe in biochemical assays.

Industry: Utilized in the development of new materials and chemical products

Mecanismo De Acción

The mechanism of action of 3-Azi-1-methoxybutylgalactopyranoside involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The aziridine ring in the compound is known to be reactive, which allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Azi-1-methoxybutyl-beta-D-galactopyranoside

- 1-Methoxy-2-(3-methyl-3H-diazirin-3-yl)ethyl-beta-D-galactopyranoside

Uniqueness

3-Azi-1-methoxybutylgalactopyranoside is unique due to its specific combination of a galactopyranoside moiety and an aziridine ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

3-Azi-1-methoxybutylgalactopyranoside is a novel chemical compound with the molecular formula C11H20N2O7 and a molecular weight of 292.29 g/mol. Its unique structure, which includes an aziridine ring and a galactopyranoside moiety, suggests potential biological activities that are currently being explored in various scientific fields, including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of galactopyranoside derivatives with aziridine compounds. Common solvents used in this process include dichloromethane or methanol, often in the presence of catalysts like trifluoroacetic acid to enhance yields. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in biological studies.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The aziridine ring is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may modulate enzyme activity or influence cellular pathways, making it a valuable compound for biochemical assays and therapeutic applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have been conducted using various cancer cell lines, including HeLa cells, where the compound demonstrated dose-dependent inhibition of cell growth. The IC50 values observed ranged from 10.64 to 33.62 μM, comparable to known anticancer agents like Cisplatin . This suggests that the compound may induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and DNA damage.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Preliminary data suggest that it may act as an inhibitor or modulator of certain enzymatic activities, which could have implications for drug development targeting metabolic disorders or cancers.

Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of this compound on HeLa cells:

- Method : MTT assay was employed to evaluate cell viability post-treatment.

- Results : The compound exhibited a significant reduction in cell viability at various concentrations, with an IC50 value indicating effective cytotoxicity.

- : The findings support further investigation into its potential as an anticancer therapeutic agent.

Study 2: Enzyme Modulation

A separate study evaluated the effect of this compound on enzyme activity:

- Enzyme Target : Specific metabolic enzymes were selected based on their relevance in cancer metabolism.

- Results : The compound demonstrated inhibitory effects on selected enzymes, suggesting a mechanism for its anticancer activity.

- : These results indicate potential utility in developing targeted therapies that exploit metabolic pathways in cancer cells.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Aziridine + Galactopyranoside | Anticancer, Enzyme Modulator |

| 3-Azi-1-methoxybutyl-beta-D-galactopyranoside | Similar structure without aziridine | Limited studies available |

| 1-Methoxy-2-(3-methyl-3H-diazirin-3-yl)ethyl-beta-D-galactopyranoside | Diazirine derivative | Anticancer properties noted |

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)-2-methoxy-3-(3-methyldiazirin-3-yl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVLEGUUMDCMIJ-FBUNLNBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@]1([C@]([C@H]([C@H]([C@H](O1)CO)O)O)(C2(N=N2)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151776 | |

| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117405-74-0 | |

| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.